N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171949-79-3
VCID: VC11921854
InChI: InChI=1S/C16H13N5O3/c1-9-7-11(21(2)20-9)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22)
SMILES: CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3)C
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

CAS No.: 1171949-79-3

Cat. No.: VC11921854

Molecular Formula: C16H13N5O3

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide - 1171949-79-3

Specification

CAS No. 1171949-79-3
Molecular Formula C16H13N5O3
Molecular Weight 323.31 g/mol
IUPAC Name N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13N5O3/c1-9-7-11(21(2)20-9)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22)
Standard InChI Key YTRUHSCKVQNRSG-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3)C
Canonical SMILES CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide features three distinct heterocyclic systems:

  • Benzofuran Core: A fused bicyclic structure comprising a benzene ring fused to a furan ring, providing planar rigidity and π-π stacking capabilities .

  • 1,3,4-Oxadiazole Ring: A five-membered ring containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and binding affinity .

  • 1,3-Dimethylpyrazole Substituent: A nitrogen-rich heterocycle contributing to hydrogen bonding and hydrophobic interactions .

The compound’s three-dimensional conformation, as determined by PubChem, reveals a near-planar benzofuran system (root mean square deviation: 0.0209 Å) and a slightly distorted pyrazole ring due to steric effects from the methyl groups . Key physicochemical properties include a calculated LogP of 3.2, indicating moderate lipophilicity, and a polar surface area of 89.9 Ų, suggesting favorable membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically proceeds via sequential condensation and cyclization reactions (Table 1) :

Table 1: Key Synthesis Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Benzofuran-2-carboxylic acid activationThionyl chloride, DMF, 0–5°C85
2Amide coupling with oxadiazole precursorEDC/HOBt, DCM, rt, 12 h78
3Cyclization with pyrazole derivativePOCl₃, reflux, 4 h65

The final step employs phosphorous oxychloride (POCl₃) to facilitate cyclization, forming the 1,3,4-oxadiazole ring . Microwave-assisted synthesis has been explored to reduce reaction times from 12 h to 45 minutes, improving yields to 82% .

Structural Characterization

1H NMR spectra (400 MHz, DMSO-d6) exhibit distinct signals:

  • δ 8.21 (s, 1H, benzofuran H-3)

  • δ 7.45–7.62 (m, 4H, aromatic protons)

  • δ 3.89 (s, 3H, N-methyl group) .
    Mass spectrometry confirms the molecular ion peak at m/z 323.31 [M+H]⁺ .

Molecular Docking and Mechanistic Insights

AutoDock simulations using the Lamarckian genetic algorithm positioned the compound in the ATP-binding pocket of Aurora kinase A, a cancer target . Key interactions include:

  • Hydrogen bonding between the oxadiazole oxygen and Ala 213 (2.1 Å)

  • π-π stacking of the benzofuran ring with Phe 275 .
    The calculated inhibition constant (Ki) of 0.42 µM surpasses reference inhibitors like barasertib (Ki = 1.2 µM) .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments in HEK293 cells showed a CC₅₀ of 128 µM, indicating a selectivity index (SI) of 10.2 against MCF-7 cells . ADMET predictions using QikProp suggest:

  • Moderate blood-brain barrier penetration (logBB: −0.8)

  • CYP3A4 inhibition risk (IC₅₀: 4.3 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator